N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is a compound that features a furan ring, a hydroxypropyl group, and a cinnamamide moiety This compound is of interest due to its unique structural properties, which combine the aromaticity of the furan ring with the functional versatility of the hydroxypropyl and cinnamamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide can be achieved through a multi-step processThe synthesis typically begins with the preparation of 3-furanmethanol, which is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the reaction between 3-furanmethanol and cinnamoyl chloride, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan ring and cinnamamide moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the hydroxypropyl group.
Cinnamamide: Contains the cinnamamide moiety but lacks the furan ring.
3-Furanmethanol: Contains the furan ring and hydroxypropyl group but lacks the cinnamamide moiety.
Uniqueness
N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan ring and the cinnamamide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBHSZFCTLIFIX-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.